molecular formula C7H6N4OS B1194615 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol CAS No. 23567-67-1

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Cat. No. B1194615
CAS RN: 23567-67-1
M. Wt: 194.22 g/mol
InChI Key: HSMPDEMRJJNQME-UHFFFAOYSA-N
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Description

Thiazole and thiatriazole derivatives have been extensively studied due to their diverse biological activities and applications in materials science. Compounds like "4-(1,2,3,4-Thiatriazol-5-ylamino)phenol" are of particular interest for their potential in medicinal chemistry and materials applications.

Synthesis Analysis

Synthesis methods for thiazole and thiatriazole derivatives typically involve the reaction of amino-thiazole or thiatriazole with various aldehydes or ketones. For instance, a bis-thiazole derivative was synthesized by reacting 2-aminothiazole with 4-hydroxybenzaldehyde, yielding a compound with high tyrosinase inhibitory activity (Cytarska & Kolasa, 2023).

Molecular Structure Analysis

The molecular structure and spectroscopic data of similar compounds have been obtained using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry, confirming the structures of the synthesized compounds (Viji et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds can vary significantly based on their substitution patterns and the nature of the substituents. For example, Schiff bases derived from thiazole and thiatriazole have shown a range of biological activities, including antimicrobial properties, which are influenced by their molecular structure (Gopi, Sastry, & Dhanaraju, 2017).

Scientific Research Applications

  • Solid State Kinetics of Cu(II) Complex : The compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, as part of a Schiff base ligand, has been used in the study of the thermal decomposition behavior of a synthesized Cu(II) complex. This research is significant in understanding the kinetics and mechanism of decomposition of such complexes, which can have implications in materials science and chemistry (Bharti, Verma, & Mukhopadhyay, 2011).

  • Tyrosinase Inhibitory Activity : A derivative of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, specifically 4-[bis(thiazol-2-ylamino)methyl]phenol, exhibits high tyrosinase inhibitory activity. This is significant in the field of biochemistry and pharmacology, particularly in the development of treatments for conditions related to melanin production, such as hyperpigmentation (Cytarska & Kolasa, 2023).

  • Synthesis and Crystal Structures : Research on the synthesis and crystal structures of compounds related to 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, such as 4-(3-Nitropyridin-2-ylamino)phenol and 4-(3-Aminopyridin-2-ylamino)phenol, provides insights into the potential antitumor applications. These compounds are intermediates for the synthesis of potential antitumor agents (Cao et al., 2011).

  • Anticonvulsant Activity of Derivatives : Research on the synthesis of 2-aminobenzothiazole derivatives, related to 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, reveals their potential as anticonvulsant agents. This is crucial in the development of new medications for seizure disorders (Singh et al., 2022).

  • Antimicrobial Activities : Compounds derived from 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol show significant antimicrobial activities, which is important in the development of new antibacterial and antifungal agents (Hussain, Sharma, & Amir, 2008).

  • Corrosion Inhibition : Schiff’s base of pyridyl substituted triazoles, which include derivatives of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, have been studied as corrosion inhibitors. This is significant in the field of materials science, particularly in protecting metals from corrosion (Ansari, Quraishi, & Singh, 2014).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The compound is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 for hazard classifications . The target organs include the respiratory system .

properties

IUPAC Name

4-(thiatriazol-5-ylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c12-6-3-1-5(2-4-6)8-7-9-10-11-13-7/h1-4,12H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMPDEMRJJNQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NN=NS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946347
Record name 4-[(2,3-Dihydro-1,2,3,4-thiatriazol-5-yl)imino]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

CAS RN

23567-67-1
Record name 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23567-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abbott 31699
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2,3-Dihydro-1,2,3,4-thiatriazol-5-yl)imino]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(1,2,3,4-thiatriazol-5-ylamino)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(P-HYDROXYANILINO)-1,2,3,4-THIATRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2QU2ZKF55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
OW Blaschuk - Cell and tissue research, 2012 - Springer
This article describes over 20 years of research on antagonists of the cell adhesion molecule, N-cadherin. Four types of antagonists are discussed: synthetic linear peptides, synthetic …
Number of citations: 29 link.springer.com
MY Jian, Y Liu, Q Li, P Wolkowicz… - … of Physiology-Lung …, 2016 - journals.physiology.org
Injury to the pulmonary circulation compromises endothelial barrier function and increases lung edema. Resolution of lung damage involves restoring barrier integrity, a process …
Number of citations: 14 journals.physiology.org

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